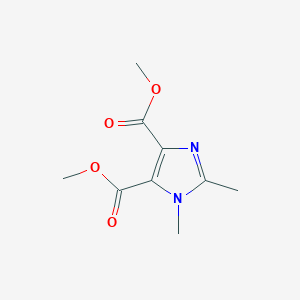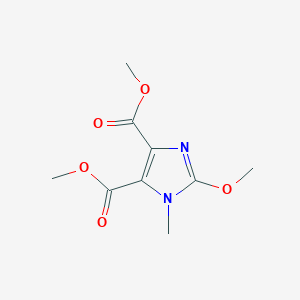![molecular formula C10H10N4O3 B3216274 2-[(1-Methylpyrazol-4-yl)methoxy]-5-nitropyridine CAS No. 1171422-24-4](/img/structure/B3216274.png)
2-[(1-Methylpyrazol-4-yl)methoxy]-5-nitropyridine
Vue d'ensemble
Description
2-[(1-Methylpyrazol-4-yl)methoxy]-5-nitropyridine is a chemical compound that belongs to the pyridine family. It is also known as MNP and has the molecular formula C9H8N4O3. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 2-[(1-Methylpyrazol-4-yl)methoxy]-5-nitropyridine is not fully understood. However, it has been proposed that it exerts its biological activity through the inhibition of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1-Methylpyrazol-4-yl)methoxy]-5-nitropyridine depend on its specific application. In medicinal chemistry, it has been shown to exhibit cytotoxic, anti-inflammatory, and neuroprotective effects. In material science, it has been used to improve the electronic and optical properties of polymers and organic semiconductors. In organic synthesis, it has been used to introduce nitrogen-containing heterocycles into organic molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(1-Methylpyrazol-4-yl)methoxy]-5-nitropyridine in lab experiments include its high yield of synthesis, its versatility as a reagent, and its potential for multiple applications. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the research on 2-[(1-Methylpyrazol-4-yl)methoxy]-5-nitropyridine. In medicinal chemistry, further studies are needed to explore its potential as a drug candidate for the treatment of various diseases. In material science, the development of new functionalized polymers and organic semiconductors using this compound as a building block is an area of interest. In organic synthesis, the exploration of new reaction pathways and the synthesis of novel heterocyclic compounds using this reagent is an area of active research.
Applications De Recherche Scientifique
2-[(1-Methylpyrazol-4-yl)methoxy]-5-nitropyridine has shown promising results in various scientific research fields. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of several diseases such as cancer, inflammation, and neurological disorders. In material science, it has been used as a building block for the synthesis of functionalized polymers and organic semiconductors. In organic synthesis, it has been used as a versatile reagent for the preparation of various heterocyclic compounds.
Propriétés
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methoxy]-5-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-13-6-8(4-12-13)7-17-10-3-2-9(5-11-10)14(15)16/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZBFIZGXKUXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B3216260.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3216283.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3216285.png)

